molecular formula C9H17NO2S B13026626 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide

3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide

Cat. No.: B13026626
M. Wt: 203.30 g/mol
InChI Key: JNOIIQHDXSUZRZ-UHFFFAOYSA-N
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Description

3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .

Industrial Production Methods

Industrial production of thietanes, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .

Mechanism of Action

The mechanism of action of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The presence of the cyclopropyl and methylamino groups enhances its reactivity and specificity towards certain molecular targets .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylcyclopropanamine

InChI

InChI=1S/C9H17NO2S/c1-10(9-2-3-9)5-4-8-6-13(11,12)7-8/h8-9H,2-7H2,1H3

InChI Key

JNOIIQHDXSUZRZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CS(=O)(=O)C1)C2CC2

Origin of Product

United States

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